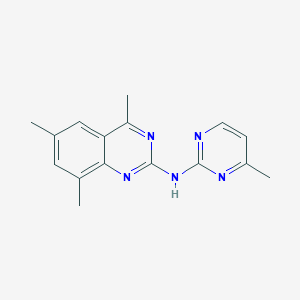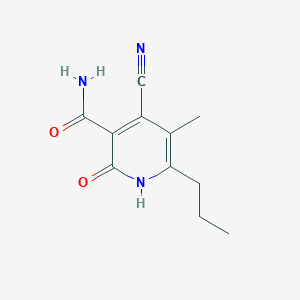
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: 4,6,8-trimethylquinazoline and 4-methylpyrimidine-2-amine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, with a catalyst like palladium on carbon.
Product: 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazoline Core
Starting Materials: 2-aminobenzonitrile and acetone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: 4,6,8-trimethylquinazoline.
化学反応の分析
Types of Reactions
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be replaced with other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
類似化合物との比較
Similar Compounds
4,6,8-trimethylquinazoline: Lacks the pyrimidine moiety, making it less versatile in biological applications.
N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the methyl groups on the quinazoline core, potentially affecting its chemical reactivity and biological activity.
Uniqueness
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both the quinazoline core and the pyrimidine moiety allows for diverse chemical modifications and a broad range of applications in various fields.
特性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H17N5/c1-9-7-10(2)14-13(8-9)12(4)19-16(20-14)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |
InChIキー |
QADLWBWJNMOZMY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940421.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B14940433.png)
![2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B14940438.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B14940440.png)
![4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940449.png)
![trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide](/img/structure/B14940453.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14940476.png)
![N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940478.png)
![6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B14940492.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14940508.png)
